

N-Acetylethylene Urea-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetylethylene Urea-d4*

Cat. No.: B563356

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CAS Number: 1189701-94-7 Molecular Formula: $C_5H_4D_4N_2O_2$ Synonyms: 1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one, N-Acetylimidazolidinone-d4

This technical guide provides an in-depth overview of **N-Acetylethylene Urea-d4**, a deuterated analog of 1-Acetyl-2-imidazolidinone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the synthesis, physical and chemical properties, and applications of **N-Acetylethylene Urea-d4**, with a focus on its role as an internal standard in quantitative analytical techniques.

Core Concepts and Applications

N-Acetylethylene Urea-d4 is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-deuterated counterpart, 1-Acetyl-2-imidazolidinone, and related compounds. The incorporation of four deuterium atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based methods, without significantly altering its chemical properties.^[1] Its application is particularly relevant in pharmacokinetic and metabolic studies where precise quantification of metabolites or parent compounds is crucial.

The non-deuterated form, 1-Acetyl-2-imidazolidinone, is recognized as a synthetic intermediate in the preparation of various pharmaceuticals, including the antihypertensive agent moxonidine.^[2] It is also identified as "Clonidine EP Impurity A," an impurity that may be present in the

pharmaceutical drug clonidine.^[2] Consequently, **N-Acetylene Urea-d4** serves as a critical tool for quality control and regulatory compliance in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physical and chemical properties of **N-Acetylene Urea-d4** is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.

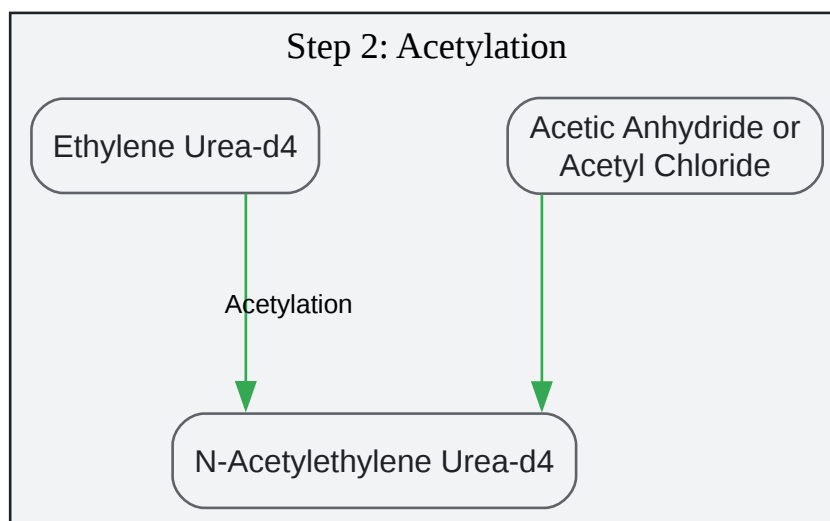
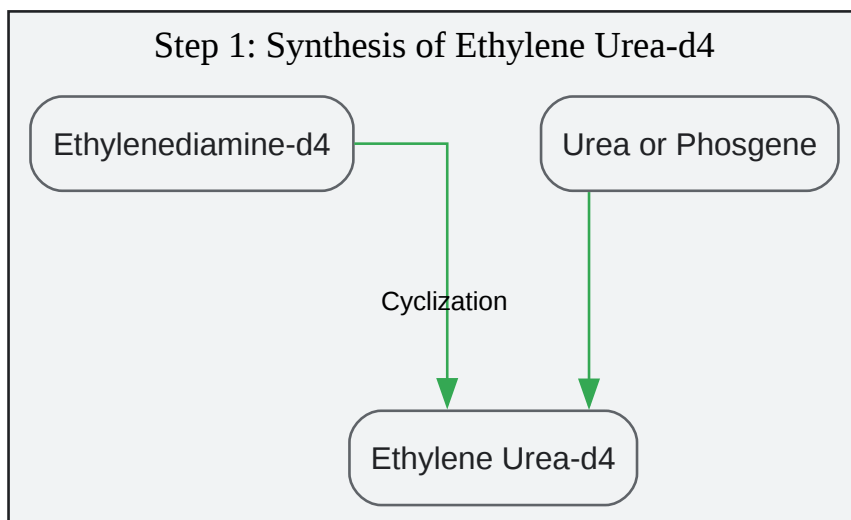
Property	Value
CAS Number	1189701-94-7
Molecular Formula	C ₅ H ₄ D ₄ N ₂ O ₂
Molecular Weight	132.15 g/mol ^[3]
Exact Mass	132.083684486 Da ^[3]
IUPAC Name	1-acetyl-4,4,5,5-tetradeuterioimidazolidin-2-one ^[3]
Appearance	White to off-white solid
Isotopic Purity	Typically ≥98 atom % D

Note: Specific values for properties such as melting point and solubility in various deuterated solvents are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the supplier for lot-specific data.

Synthesis

While a specific, peer-reviewed synthesis protocol for **N-Acetylene Urea-d4** is not readily available in the public domain, its preparation can be inferred from the well-established synthesis of its non-deuterated analog and general methods for deuterium labeling. The most common route involves a two-step process: first, the synthesis of deuterated 2-imidazolidinone (ethylene urea-d4), followed by its acetylation.

A plausible synthetic workflow is outlined below:



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Caption: Proposed two-step synthesis of **N-Acetylene Urea-d4**.

Experimental Protocol: Inferred Synthesis of N-Acetylene Urea-d4

Step 1: Synthesis of 2-Imidazolidinone-d4 (Ethylene Urea-d4)

This step would likely involve the reaction of ethylenediamine-d4 with a carbonyl source such as urea or phosgene. The use of deuterated starting materials is essential for introducing the

deuterium labels into the ethylene bridge of the imidazolidinone ring.

Step 2: Acetylation of 2-Imidazolidinone-d4

The deuterated ethylene urea is then acetylated. Based on the synthesis of the non-deuterated analog, the following procedure is proposed:

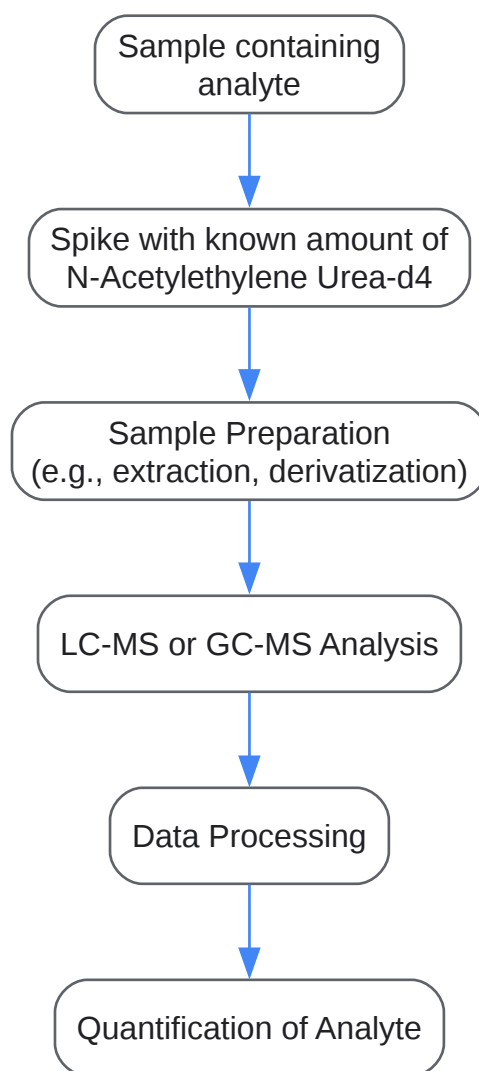
- To a round-bottom flask, add 2-imidazolidinone-d4.
- Add an excess of acetic anhydride to the flask.
- Heat the mixture with stirring, for example, at 150°C for 1 hour.^[2]
- Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
- Collect the solid product by filtration.
- Wash the solid with a cold solvent, such as ethanol, to remove excess reagents and byproducts.^[2]
- Dry the product under vacuum to yield **N-Acetylethylene Urea-d4**.

Applications in Quantitative Analysis

The primary application of **N-Acetylethylene Urea-d4** is as an internal standard for quantitative analysis by mass spectrometry (LC-MS, GC-MS) and nuclear magnetic resonance (qNMR) spectroscopy.

Quantitative Analysis Workflow

The general workflow for using **N-Acetylethylene Urea-d4** as an internal standard is depicted below:



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Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocol: Use in LC-MS/MS

While a specific published method detailing the use of **N-Acetylene Urea-d4** was not identified, a general protocol for the quantification of a small molecule analyte using a deuterated internal standard is as follows:

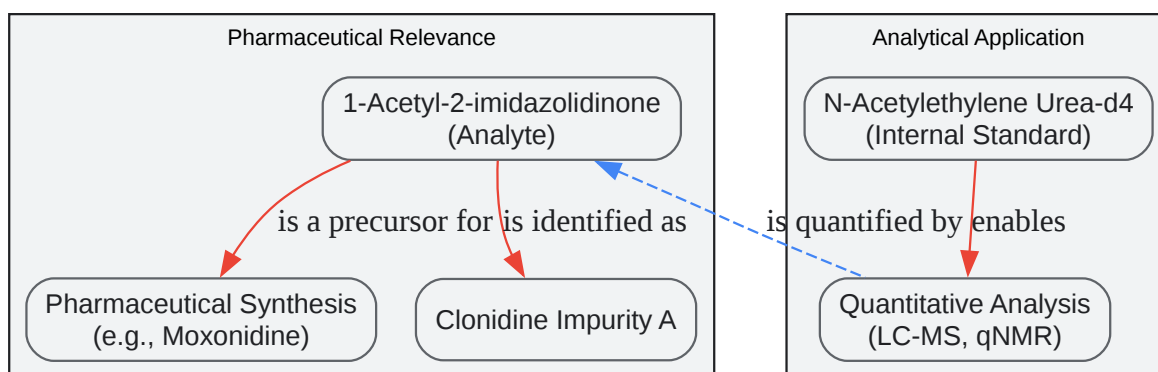
- **Preparation of Calibration Standards:** Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of **N-Acetylene Urea-d4** in the same matrix as the samples to be analyzed.

- **Sample Preparation:** To a known volume or weight of the sample, add a precise amount of **N-Acetylene Urea-d4** solution. Process the sample as required (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- **LC-MS/MS Analysis:**
 - **Chromatographic Separation:** Use a suitable HPLC or UHPLC column to separate the analyte and the internal standard from other matrix components. The mobile phase composition and gradient will depend on the physicochemical properties of the analyte.
 - **Mass Spectrometric Detection:** Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and **N-Acetylene Urea-d4**. The 4-dalton mass difference will ensure no cross-talk between the MRM channels.
- **Data Analysis:**
 - Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Biological Context and Signaling Pathways

Currently, there is limited information in the public domain directly linking 1-Acetyl-2-imidazolidinone or its deuterated analog to specific biological signaling pathways. Its primary relevance in a biological context is as a synthetic precursor to pharmacologically active molecules and as a potential impurity in pharmaceutical products.^{[1][2]} While its parent compound, 2-imidazolidinone, has been investigated for various biological activities, including as a potential dopamine receptor agonist, these activities have not been extensively reported for the N-acetylated form.^[4]

The logical relationship concerning the relevance of **N-Acetylethylene Urea-d4** is illustrated in the following diagram:



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Caption: Relationship between the analyte and its deuterated internal standard.

Conclusion

N-Acetylethylene Urea-d4 is a valuable tool for researchers in the pharmaceutical and analytical sciences. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of 1-Acetyl-2-imidazolidinone. This is particularly important for quality control in drug manufacturing and for pharmacokinetic studies. While its direct biological activity is not well-characterized, its role in ensuring the purity and proper characterization of pharmaceutical compounds is of significant importance. Future research may further elucidate its metabolic fate and potential biological interactions, expanding its application profile.

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